molecular formula C15H21N7OS B15122173 4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B15122173
M. Wt: 347.4 g/mol
InChI Key: YMKUKAYDFNBDAO-UHFFFAOYSA-N
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Description

4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis can be outlined as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its combination of three distinct heterocyclic rings, which may confer a unique spectrum of biological activities and chemical reactivity. This structural complexity can lead to specific interactions with biological targets that are not observed with simpler compounds.

Properties

Molecular Formula

C15H21N7OS

Molecular Weight

347.4 g/mol

IUPAC Name

4-[4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C15H21N7OS/c1-12-17-15(24-19-12)22-6-4-20(5-7-22)13-2-3-16-14(18-13)21-8-10-23-11-9-21/h2-3H,4-11H2,1H3

InChI Key

YMKUKAYDFNBDAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4

Origin of Product

United States

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